molecular formula C5H13ClN2O B11747590 N~1~,N~2~-dimethyl-D-alaninamide hydrochloride

N~1~,N~2~-dimethyl-D-alaninamide hydrochloride

Cat. No.: B11747590
M. Wt: 152.62 g/mol
InChI Key: RPZMDGWVFXYUAQ-PGMHMLKASA-N
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Description

N~1~,N~2~-dimethyl-D-alaninamide hydrochloride is a chemical compound with the empirical formula C5H13ClN2O and a molecular weight of 152.62 g/mol . This compound is known for its versatile applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-dimethyl-D-alaninamide hydrochloride typically involves the reaction of D-alanine with dimethylamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product’s formation .

Industrial Production Methods

Industrial production of N1,N~2~-dimethyl-D-alaninamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-dimethyl-D-alaninamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or water .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation yields oxides, reduction yields amines, and substitution reactions yield various substituted derivatives .

Mechanism of Action

The mechanism of action of N1,N~2~-dimethyl-D-alaninamide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their activity and leading to various biochemical outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~2~-dimethyl-D-alaninamide hydrochloride is unique due to its specific structural configuration and the presence of dimethyl groups on the D-alanine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C5H13ClN2O

Molecular Weight

152.62 g/mol

IUPAC Name

(2R)-N-methyl-2-(methylamino)propanamide;hydrochloride

InChI

InChI=1S/C5H12N2O.ClH/c1-4(6-2)5(8)7-3;/h4,6H,1-3H3,(H,7,8);1H/t4-;/m1./s1

InChI Key

RPZMDGWVFXYUAQ-PGMHMLKASA-N

Isomeric SMILES

C[C@H](C(=O)NC)NC.Cl

Canonical SMILES

CC(C(=O)NC)NC.Cl

Origin of Product

United States

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